8-fluoro-6-{[4-(2-furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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Overview
Description
8-fluoro-6-{[4-(2-furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound that belongs to the class of fluorinated quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-6-{[4-(2-furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, introduction of the fluorine atom, and subsequent functionalization with the piperazine and furan moieties.
Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Functionalization with Piperazine and Furan Moieties: The piperazine and furan groups are introduced through nucleophilic substitution reactions, often using piperazine derivatives and furan-2-carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-6-{[4-(2-furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst or sodium borohydride in ethanol.
Substitution: Piperazine derivatives and furan-2-carboxylic acid in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction could produce partially or fully hydrogenated quinoline compounds.
Scientific Research Applications
8-fluoro-6-{[4-(2-furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antibacterial, antiviral, and anticancer agent due to its ability to inhibit various enzymes and biological pathways.
Materials Science: The unique structural features of this compound make it a candidate for use in organic electronics and as a component in liquid crystals.
Biological Studies: It is used in studies to understand the interaction of fluorinated quinolines with biological targets, including DNA and proteins.
Mechanism of Action
The mechanism of action of 8-fluoro-6-{[4-(2-furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
DNA Intercalation: It can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death.
Signal Transduction Pathways: The compound may interfere with signal transduction pathways, affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These are a class of antibiotics that include ciprofloxacin and levofloxacin, known for their broad-spectrum antibacterial activity.
Quinoline Derivatives: Compounds like chloroquine and hydroxychloroquine, used as antimalarial agents.
Uniqueness
8-fluoro-6-{[4-(2-furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its combination of fluorine, piperazine, and furan moieties, which confer distinct chemical and biological properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C23H22FN3O4 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
6-fluoro-9-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C23H22FN3O4/c1-23(2)12-14(16-10-15(24)11-17-19(16)27(23)22(30)20(17)28)13-25-5-7-26(8-6-25)21(29)18-4-3-9-31-18/h3-4,9-12H,5-8,13H2,1-2H3 |
InChI Key |
UWVMSMOYGUUFPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)F)CN4CCN(CC4)C(=O)C5=CC=CO5)C |
Origin of Product |
United States |
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